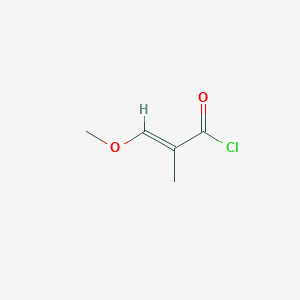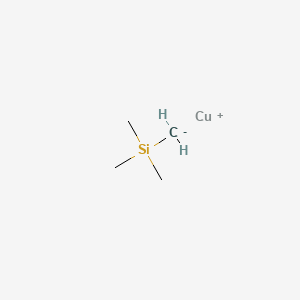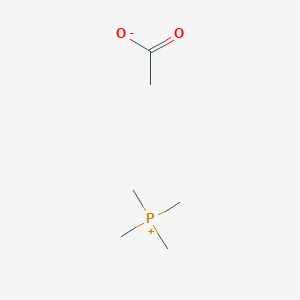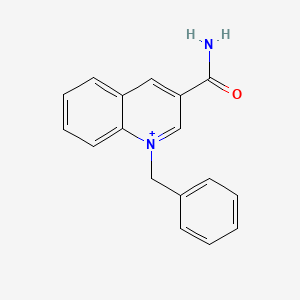
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound with the molecular formula C13H18BrClN2OS. It is known for its unique structure, which includes a thiazolidine ring and a bromopyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 5-bromopyridine with a thiazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(5-bromopyridin-2-yl)oxypentyl]-4-methyl-1,3-thiazolidine, hydrochloride
- 5-bromo-2-{[5-(1,3-thiazolidin-3-yl)pentyl]oxy}pyridine hydrochloride
Uniqueness
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring and a bromopyridine moiety makes it particularly versatile in various applications .
Propiedades
Número CAS |
41287-83-6 |
|---|---|
Fórmula molecular |
C13H20BrClN2OS |
Peso molecular |
367.73 g/mol |
Nombre IUPAC |
3-[5-(5-bromopyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H19BrN2OS.ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;/h4-5,10H,1-3,6-9,11H2;1H |
Clave InChI |
PUEQRAGPCUCQJI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCCOC2=NC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)

![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)





